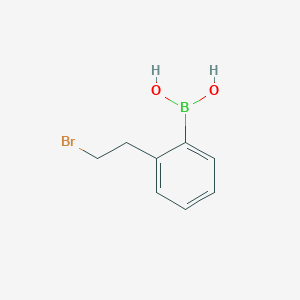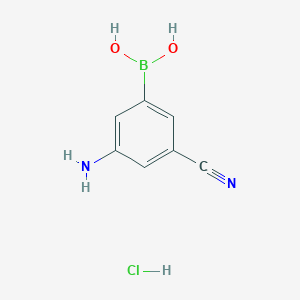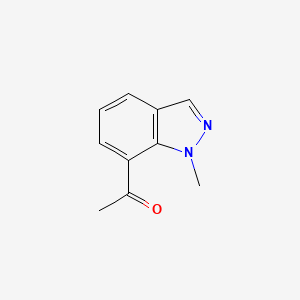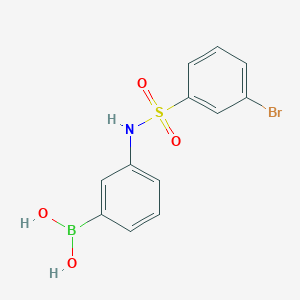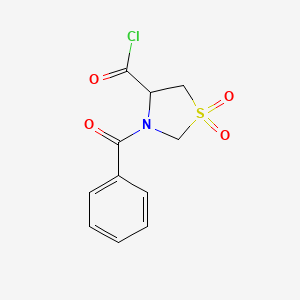
3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide
Descripción general
Descripción
3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide is a chemical compound with the molecular formula C11H10ClNO4S and a molecular weight of 287.72 . It is used for research purposes .
Synthesis Analysis
Thiazolidine derivatives, such as 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide, can be synthesized through the reaction of 1,2-aminothiols and aldehydes . This reaction is fast, efficient, and stable under physiological conditions .Molecular Structure Analysis
The molecular structure of 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The reaction of 1,2-aminothiols and aldehydes forms a thiazolidine product . This reaction is fast and does not require a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide, such as its boiling point and storage conditions, are not provided in the search results .Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively researched for their anticancer properties. They address a critical issue in cancer treatment: the low water solubility of many chemotherapeutic agents. These compounds have shown significant anticancer activities, making them a subject of ongoing scientific investigation .
Cytotoxic Activity
Structure-activity relationship (SAR) studies of thiazolidin-4-one derivatives reveal that certain substitutions on the molecule can lead to potent cytotoxic effects. This suggests their potential use in designing novel chemotherapeutic agents .
Anti-tubercular and Antimicrobial Activities
Synthesis of specific thiazolidin-4-one derivatives has led to compounds with promising anti-tubercular and antimicrobial activities. This indicates their potential application in treating infectious diseases .
Pharmacological Properties
The wide spectrum of pharmacological properties of 1,3-thiazolidin-4-ones includes anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties. This versatility makes them valuable in various therapeutic areas .
Anti-inflammatory Drugs
New derivatives based on the thiazolidine scaffold have been synthesized as potential anti-inflammatory drugs. This highlights their application in developing new treatments for inflammation-related conditions .
Safety and Hazards
Propiedades
IUPAC Name |
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S/c12-10(14)9-6-18(16,17)7-13(9)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPYMDNMOWCLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



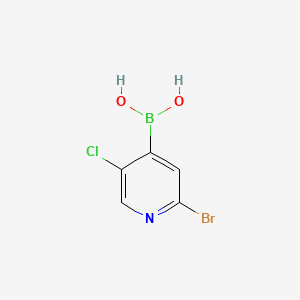
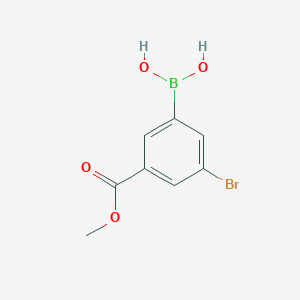
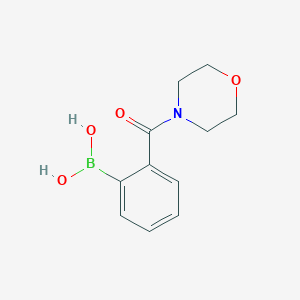
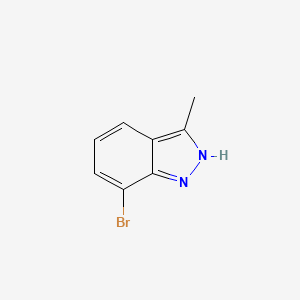

![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)


